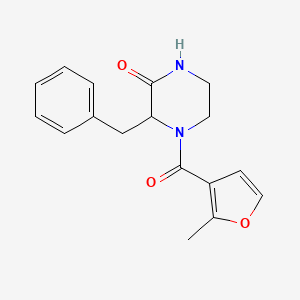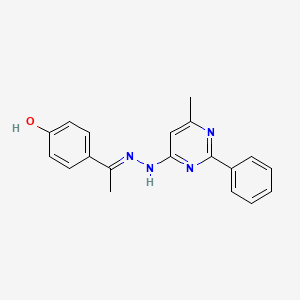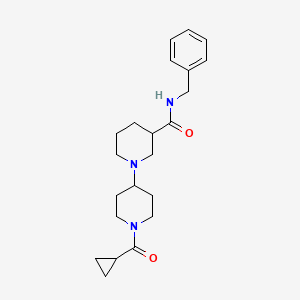![molecular formula C11H14N2O B6034822 4-(methoxyimino)-3,6,6-trimethylbicyclo[3.1.0]hex-2-ene-2-carbonitrile](/img/structure/B6034822.png)
4-(methoxyimino)-3,6,6-trimethylbicyclo[3.1.0]hex-2-ene-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methoxyimino)-3,6,6-trimethylbicyclo[3.1.0]hex-2-ene-2-carbonitrile, commonly known as MTBH, is a bicyclic compound that has gained significant attention in the field of medicinal chemistry due to its promising biological activities. MTBH is synthesized through a multistep process involving the reaction of several reagents.
Mechanism of Action
The exact mechanism of action of MTBH is not well understood. However, several studies have suggested that MTBH exerts its biological activities through the inhibition of bacterial enzymes and tumor cell proliferation. MTBH has been reported to inhibit the activity of bacterial DNA gyrase, which is essential for bacterial DNA replication and cell division. Additionally, MTBH has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway.
Biochemical and Physiological Effects:
MTBH has been reported to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of bacterial and fungal strains by disrupting their DNA replication and cell division. Additionally, MTBH has been reported to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. Furthermore, MTBH has been shown to possess anti-inflammatory and analgesic properties by inhibiting the production of pro-inflammatory cytokines and reducing pain perception.
Advantages and Limitations for Lab Experiments
MTBH has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. Additionally, MTBH exhibits potent biological activities at low concentrations, making it an ideal candidate for drug development. However, MTBH also has some limitations. It is a highly reactive compound that requires careful handling and storage. Additionally, the exact mechanism of action of MTBH is not well understood, which makes it difficult to optimize its biological activities.
Future Directions
There are several future directions for the research and development of MTBH. One potential direction is to optimize the synthesis method of MTBH to improve its yield and purity. Additionally, future studies could focus on elucidating the exact mechanism of action of MTBH to optimize its biological activities. Furthermore, MTBH could be further explored for its potential as a drug candidate for the treatment of bacterial infections, fungal infections, and cancer. Finally, future studies could investigate the potential of MTBH as a lead compound for the development of novel drugs with improved pharmacological properties.
Synthesis Methods
The synthesis of MTBH involves several steps that require the reaction of various reagents. The first step involves the reaction of 2,3-dimethyl-1,3-butadiene with methoxyamine hydrochloride in the presence of a base to produce 4-(methoxyimino)-3,6,6-trimethylbicyclo[3.1.0]hex-2-ene-2-ol. This intermediate is then reacted with triphenylphosphine and carbon tetrachloride to form 4-(methoxyimino)-3,6,6-trimethylbicyclo[3.1.0]hex-2-ene-2-carbonitrile.
Scientific Research Applications
MTBH has been extensively studied for its potential biological activities. Several studies have reported that MTBH exhibits potent antibacterial, antifungal, and antitumor activities. It has also been reported to possess anti-inflammatory and analgesic properties. MTBH has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Additionally, MTBH has been reported to exhibit antifungal activity against Candida albicans and Aspergillus niger. Furthermore, MTBH has been shown to possess potent antitumor activity against several cancer cell lines, including MCF-7, HepG2, and A549.
properties
IUPAC Name |
(4E)-4-methoxyimino-3,6,6-trimethylbicyclo[3.1.0]hex-2-ene-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-6-7(5-12)8-9(11(8,2)3)10(6)13-14-4/h8-9H,1-4H3/b13-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYXYQYPEICEMP-RAXLEYEMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2C(C1=NOC)C2(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=C(C2C(/C1=N\OC)C2(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-ethyl-1H-imidazol-2-yl)-N-methyl-N-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)methanamine](/img/structure/B6034750.png)
![7-benzyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6034760.png)
![N-[(1-propyl-3-piperidinyl)methyl]-4-biphenylcarboxamide](/img/structure/B6034766.png)
![1-[5-({[2-(3-chlorophenyl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(diethylamino)-2-propanol](/img/structure/B6034767.png)
![N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6034768.png)
![N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-[2-(1H-pyrazol-1-yl)ethyl]piperidine-1-carboxamide](/img/structure/B6034776.png)

![3-(4-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B6034779.png)

![N-[(3S)-2-oxo-3-azepanyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide](/img/structure/B6034794.png)
![1-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylazepane](/img/structure/B6034806.png)


![N-[1-(anilinocarbonyl)-2-(5-methyl-2-furyl)vinyl]-3-chlorobenzamide](/img/structure/B6034834.png)